

"enhancing the reactivity of N-(2-Methoxyethyl)-N-methylglycine"

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Compound of Interest

Compound Name: *N-(2-Methoxyethyl)-N-methylglycine*

Cat. No.: *B1293046*

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Technical Support Center: N-(2-Methoxyethyl)-N-methylglycine

Welcome to the technical support hub for **N-(2-Methoxyethyl)-N-methylglycine**. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide standardized protocols for enhancing reactivity and achieving successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is **N-(2-Methoxyethyl)-N-methylglycine**?

N-(2-Methoxyethyl)-N-methylglycine is a derivative of the amino acid N-methylglycine (also known as sarcosine).^{[1][2][3]} Its structure includes a methoxyethyl group attached to the nitrogen atom, which imparts unique solubility and conformational properties. It is primarily used as a building block, or monomer, in the synthesis of peptoids (N-substituted glycine oligomers) and other complex organic molecules for research and pharmaceutical development.^{[4][5]}

Q2: What are the primary challenges associated with the reactivity of this compound?

The main challenge stems from steric hindrance. The N-substituents (a methyl and a 2-methoxyethyl group) crowd the nitrogen atom, reducing its nucleophilicity. This makes amide bond formation—the most common reaction for this type of molecule—more difficult compared to less substituted amines.[6][7] Consequently, researchers may experience low reaction yields, slow reaction rates, or reaction failure when using standard coupling protocols.[8]

Q3: How should **N-(2-Methoxyethyl)-N-methylglycine** be stored?

For long-term stability, it should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. For use in the continental US, room temperature storage is generally acceptable, though conditions may vary elsewhere.

Q4: What safety precautions are necessary when handling this compound?

Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete handling and hazard information.

Troubleshooting Guide: Enhancing Reactivity

This guide addresses specific issues encountered during amide coupling reactions involving **N-(2-Methoxyethyl)-N-methylglycine**.

Issue 1: Low or No Yield in Amide Coupling Reaction

Potential Cause: The steric hindrance around the nitrogen atom requires a highly efficient coupling reagent to activate the carboxylic acid partner and facilitate the reaction. Standard reagents like DCC or EDC alone are often insufficient.[6][9]

Solution:

- **Select a High-Activity Coupling Reagent:** Uronium or phosphonium salt-based reagents are highly effective for coupling sterically hindered amino acids.[10][11][12] Reagents like HATU, HBTU, and PyBOP are industry standards for difficult couplings.[9][10][13] COMU is a newer, safer, and highly efficient alternative that avoids the potentially explosive byproducts associated with HOBt-based reagents.[12][14]

- **Optimize the Base:** A non-nucleophilic tertiary amine base is crucial. N,N-Diisopropylethylamine (DIPEA) is the most common choice for phosphonium and aminium-type reagents.^[9] For sensitive substrates where racemization is a concern, a weaker base like N-Methylmorpholine (NMM) may be preferable.^[9]
- **Increase Reagent Equivalents:** For difficult couplings, increasing the equivalents of the coupling reagent and the carboxylic acid (relative to the amine) can drive the reaction to completion. Start with 1.5-2.0 equivalents of each.
- **Elevate the Temperature:** If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor carefully to avoid side reactions.^[8]^[15]

Data Presentation: Comparison of Common Coupling Reagents

The following table summarizes the effectiveness of various coupling reagents, which are essential for forming peptide bonds and overcoming challenges like steric hindrance.^[9]

Coupling Reagent	Reagent Type	Key Advantages	Considerations
HATU	Uronium/Aminium	Very fast kinetics, highly effective for hindered couplings, low racemization.[13]	More expensive than HBTU. Requires a base like DIPEA or NMM for activation.[13]
HBTU	Uronium/Aminium	Efficient, widely used, less expensive than HATU.[11][13]	Less reactive than HATU for particularly difficult couplings.
PyBOP	Phosponium	Strong coupling reagent, non-carcinogenic byproducts (unlike older BOP reagent).[9][13]	Solutions in DMF have moderate stability; best when used fresh.[10]
COMU	Uronium	High efficiency, low racemization, safer (Oxyma-based), water-soluble byproducts simplify purification.[12][14]	Newer reagent, may be less familiar to some labs. Requires only one equivalent of base.[14]
EDC/HOBt	Carbodiimide	Economical and common.	Generally less effective for sterically hindered substrates; risk of N-acylurea side reaction.[9]

Issue 2: Presence of Side Products

Potential Cause: For chiral carboxylic acids, racemization can occur, especially with stronger bases or elevated temperatures. Another potential side reaction with carbodiimide reagents is the formation of a stable N-acylurea, which halts the reaction.[9]

Solution:

- Use Racemization-Suppressing Additives: Reagents like HATU and COMU are formulated with additives (HOAt and Oxyma, respectively) that are superior at suppressing racemization compared to HOBt.[\[10\]](#)[\[12\]](#)
- Control Temperature: Avoid excessive heating. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For carbodiimide-mediated couplings, low temperatures are strongly recommended.[\[9\]](#)
- Choose the Right Base: In cases of increased racemization risk, consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[\[9\]](#)

Issue 3: Poor Solubility of Reagents or Starting Materials

Potential Cause: The choice of solvent is critical for ensuring all components remain in solution throughout the reaction.

Solution:

- Select an Appropriate Solvent: N,N-Dimethylformamide (DMF) is the most common solvent for peptide coupling. If solubility remains an issue, consider N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).
- Ensure Anhydrous Conditions: Water can hydrolyze activated esters and interfere with the reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[\[16\]](#)

Experimental Protocols

Protocol 1: Optimized Amide Coupling using HATU

This protocol is designed for a small-scale (0.1 mmol) solution-phase coupling reaction.

Materials:

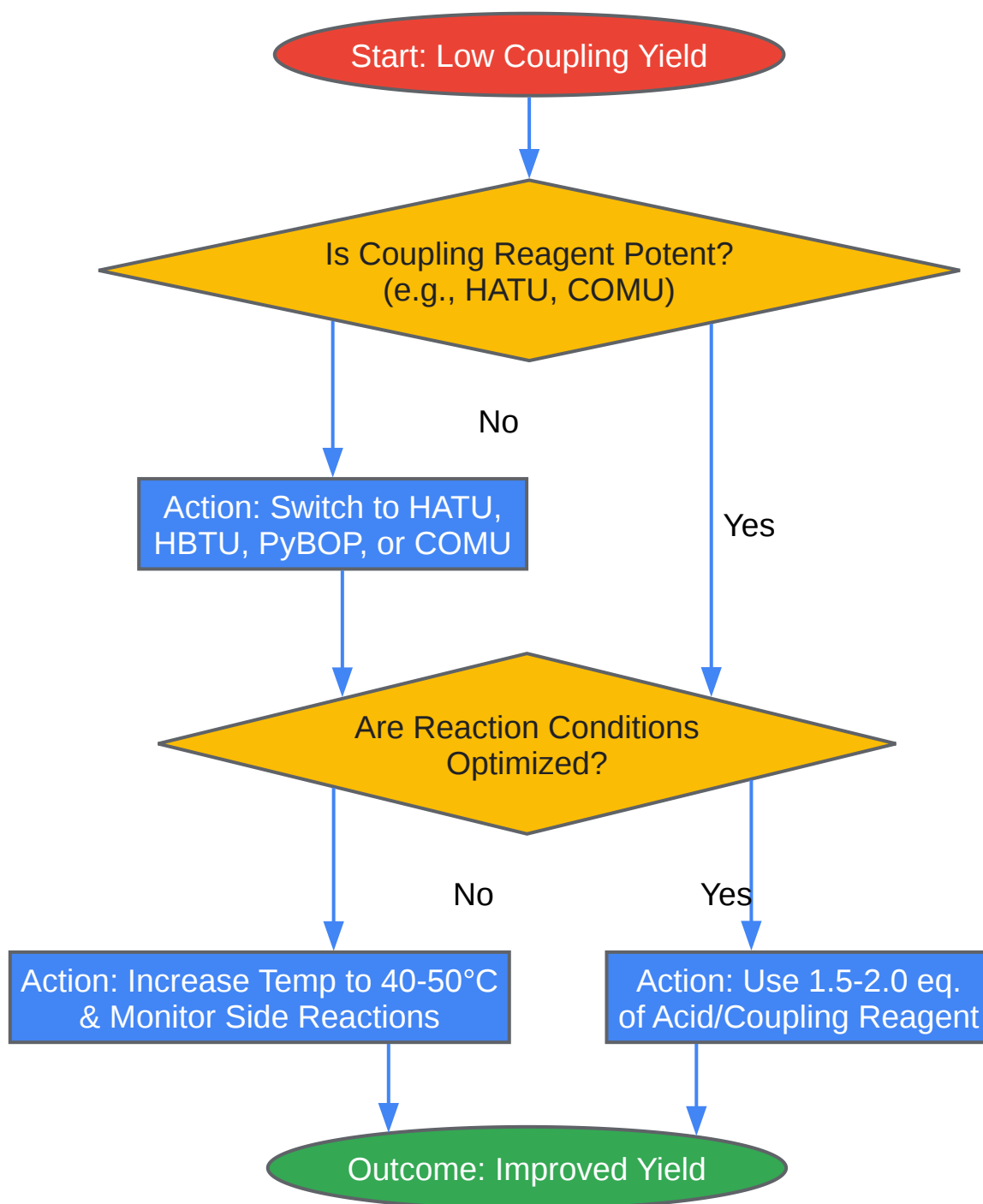
- N-(2-Methoxyethyl)-N-methylglycine
- Carboxylic acid of interest

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

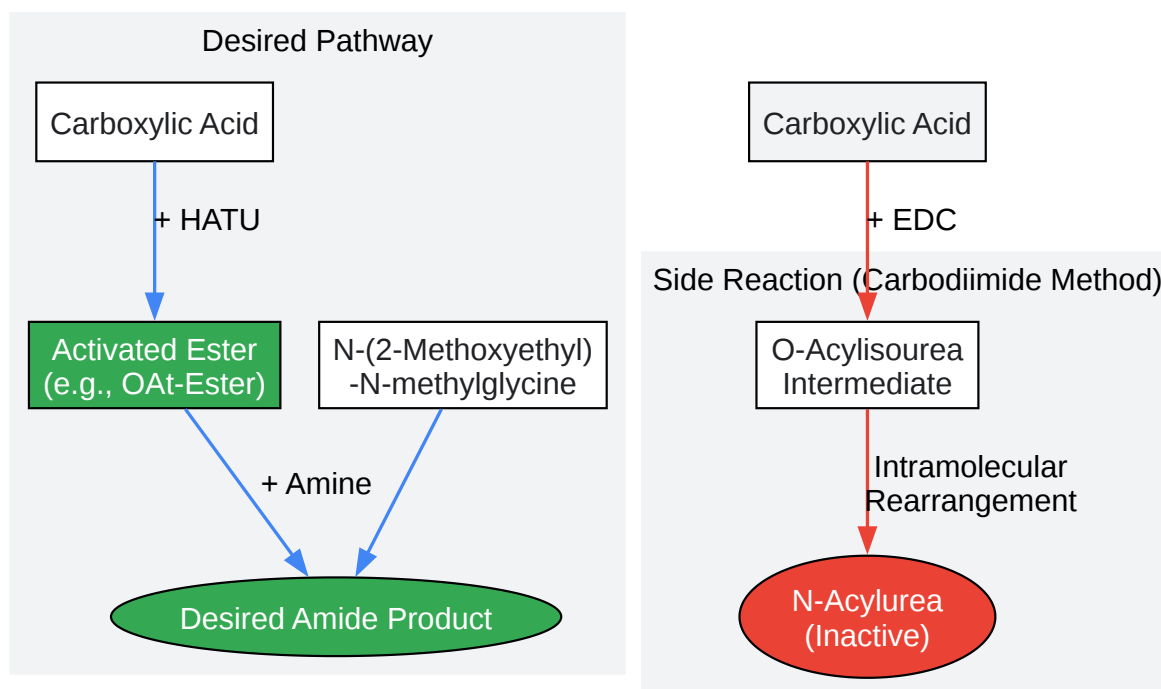
- In a dry flask under an inert atmosphere, dissolve the carboxylic acid (0.1 mmol, 1.0 eq) in 1 mL of anhydrous DMF.
- Add HATU (38 mg, 0.1 mmol, 1.0 eq) to the solution and stir for 1 minute.
- Add DIPEA (35 μ L, 0.2 mmol, 2.0 eq) to the activated carboxylic acid solution. Stir for 5 minutes.
- In a separate vial, dissolve **N-(2-Methoxyethyl)-N-methylglycine** (15 mg, 0.1 mmol, 1.0 eq) in 0.5 mL of anhydrous DMF.
- Add the **N-(2-Methoxyethyl)-N-methylglycine** solution to the reaction flask.
- Stir the reaction at room temperature for 4-12 hours. Monitor progress using LC-MS or TLC.
- Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).
- Perform standard aqueous workup and purify the product via column chromatography.

Visualizations



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Caption: Troubleshooting workflow for low-yield coupling reactions.



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Caption: Desired reaction pathway vs. a common side reaction.

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